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molecular formula C8H20ClN B1249486 Ethyldiisopropylamine hydrochloride

Ethyldiisopropylamine hydrochloride

Cat. No. B1249486
M. Wt: 165.7 g/mol
InChI Key: OZECFIJVSAYAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278981B2

Procedure details

A mixture of 5-bromo-6-chloro-N-(4-(trifluoromethoxy)phenyl)nicotinamide (Stage 12.2, 198 mg, 0.50 mmol), 1-methyl-1,4-diazepane (68.6 mg, 0.60 mmol), iPrOH (2 mL) and DIPEA (0.171 mL, 0.129 g, 2.0 mmol) were subjected to MW irradiation at 140° C. for 95 min. The RM was concentrated under reduced pressure to afford the title compound in an equimolar mixture with DIPEA hydrochloride. UPLC-MS (Condition 8) tR=1.2 min, m/z=473.1 [M+H]+, m/z=471.1 [M−H]−.
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
68.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.171 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:22])=[N:4][CH:5]=[C:6]([CH:21]=1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=1)=[O:8].[CH3:23][N:24]1[CH2:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1.[CH3:31][CH2:32][N:33]([CH:37]([CH3:39])[CH3:38])[CH:34]([CH3:36])[CH3:35]>CC(O)C>[Br:1][C:2]1[C:3]([N:27]2[CH2:28][CH2:29][CH2:30][N:24]([CH3:23])[CH2:25][CH2:26]2)=[N:4][CH:5]=[C:6]([CH:21]=1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=1)=[O:8].[CH3:31][CH2:32][N:33]([CH:37]([CH3:39])[CH3:38])[CH:34]([CH3:36])[CH3:35].[ClH:22] |f:5.6|

Inputs

Step One
Name
Quantity
198 mg
Type
reactant
Smiles
BrC=1C(=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C1)Cl
Name
Quantity
68.6 mg
Type
reactant
Smiles
CN1CCNCCC1
Name
Quantity
0.171 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subjected to MW irradiation at 140° C. for 95 min
Duration
95 min
CONCENTRATION
Type
CONCENTRATION
Details
The RM was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C1)N1CCN(CCC1)C
Name
Type
product
Smiles
CCN(C(C)C)C(C)C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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